1,2,2-Trimethylpiperidin-4-amine
Description
Historical Context of Piperidine (B6355638) Scaffolds in Chemical Science
The history of the piperidine scaffold is deeply rooted in the study of natural products. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. mdpi.com This discovery marked the entry of this heterocyclic system into the realm of chemical science. Early research focused on the isolation and characterization of various alkaloids containing the piperidine motif.
Over the decades, the significance of the piperidine scaffold expanded beyond natural product chemistry. The development of synthetic methodologies in the 20th century, such as the hydrogenation of pyridine (B92270) derivatives, provided access to a wide range of substituted piperidines. chiralen.com This opened up avenues for systematic studies of their chemical reactivity and physical properties. The conformational analysis of the piperidine ring, which typically adopts a chair conformation similar to cyclohexane, became a subject of intense study in the mid-20th century. mdpi.com Researchers investigated the influence of substituents on the conformational equilibrium, which has profound implications for the biological activity of these molecules. The widespread presence of the piperidine ring in numerous pharmaceuticals underscores its enduring importance in medicinal chemistry. kcl.ac.uk
Significance of Tertiary Amines within Cyclic Systems
Tertiary amines are a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic substituents. chemicalbook.com When a tertiary amine is part of a cyclic system, its properties are influenced by the constraints of the ring structure. achemblock.com Cyclic tertiary amines are key intermediates in many industrial and synthetic processes. chemicalbook.com
The nitrogen atom in a cyclic tertiary amine possesses a lone pair of electrons, which is responsible for its basicity and nucleophilicity. achemblock.com However, the steric environment around the nitrogen, dictated by the ring and its substituents, can modulate its reactivity. For instance, the accessibility of the lone pair for reactions with electrophiles can be hindered by bulky groups.
Metabolic activation of cyclic tertiary amines can lead to the formation of reactive iminium intermediates through cytochrome P450-mediated oxidation. nih.gov These intermediates can be involved in various metabolic pathways, including N-dealkylation, ring hydroxylation, and the formation of α-carbonyl derivatives. nih.gov Understanding the bioactivation of cyclic tertiary amines is crucial in drug discovery to mitigate potential toxicity. nih.gov The rigid framework of cyclic systems also allows for the precise spatial arrangement of substituents, which is a key factor in designing molecules with specific biological targets.
Research Trajectory of 1,2,2-Trimethylpiperidin-4-amine as a Representative Piperidine Amine
While extensive research has been conducted on a vast array of substituted piperidine amines, the specific compound This compound serves as a representative example to illustrate the potential research focus within this class of molecules. Due to its specific substitution pattern, direct research on this compound is limited in publicly available literature. However, its structural features suggest a research trajectory that would likely focus on its synthesis, stereochemistry, and potential applications based on the well-established chemistry of related compounds.
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a readily available piperidone precursor. For instance, the synthesis of the related compound 1,2,5-trimethylpiperidin-4-one (B1268293) is a key step in the production of the analgesic drug Promedol. A common method for the synthesis of such piperidones is the reductive amination of a corresponding ketone. The introduction of the amine group at the 4-position could be achieved through reductive amination of the corresponding ketone, 1,2,2-trimethylpiperidin-4-one.
The potential applications of this compound would be explored in areas where substituted piperidines have shown promise. Given that many piperidine derivatives exhibit biological activity, this compound could be investigated as a scaffold for the development of new therapeutic agents. Its structural similarity to other biologically active piperidines suggests it could be a candidate for screening in various biological assays.
Below is a table of predicted properties for this compound.
| Property | Predicted Value |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 142.146999179 g/mol |
| Monoisotopic Mass | 142.146999179 g/mol |
| Topological Polar Surface Area | 29.1 Ų |
| Heavy Atom Count | 10 |
| Complexity | 109 |
For comparison, the following table presents data for a selection of other substituted piperidine amines.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N,1,2-Trimethylpiperidin-4-amine chiralen.com | 90203-06-8 | C8H18N2 | 142.24 |
| 1-Methylpiperidin-4-amine chemicalbook.com | 41838-46-4 | C6H14N2 | 114.19 |
| 4-Amino-2,2,6,6-tetramethylpiperidine nih.govechemi.com | 36768-62-4 | C9H20N2 | 156.27 |
| 1-(2,2,2-Trifluoroethyl)piperidin-4-amine nih.govchemicalbook.com | 187217-99-8 | C7H13F3N2 | 182.19 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,2-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-7(9)4-5-10(8)3/h7H,4-6,9H2,1-3H3 |
InChI Key |
DQFBNRXNAGDFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1C)N)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,2 Trimethylpiperidin 4 Amine and Analogues
Strategies for Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a foundational step in the synthesis of 1,2,2-trimethylpiperidin-4-amine. Various strategies have been developed to achieve this, ranging from multicomponent reactions that build complexity in a single step to intricate intramolecular cyclizations and asymmetric methods that afford chiral products.
Multicomponent Reaction Approaches for Highly Substituted Piperidines
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly substituted piperidines. eurekaselect.comscispace.com These reactions combine three or more starting materials in a single pot to form a complex product, often with high atom economy and operational simplicity. scispace.com
One notable MCR approach involves the condensation of β-ketoesters, aromatic aldehydes, and anilines. eurekaselect.com The use of catalysts like tungstophosphoric acid (H₃PW₁₂O₄₀) has been shown to be effective in promoting this transformation, leading to the diastereoselective synthesis of highly functionalized piperidines. eurekaselect.com A key advantage of this method is the potential for catalyst recycling and, in many cases, the precipitation of the product from the reaction mixture, simplifying purification. eurekaselect.com Another green approach utilizes sodium lauryl sulfate (B86663) (SLS) as a catalyst in water at room temperature, providing moderate to high yields of piperidine derivatives. scispace.com
The general mechanism for these MCRs often involves the initial formation of an enamine from the β-ketoester and the amine, and an imine from the aldehyde and the amine. scispace.com These intermediates then undergo an intermolecular Mannich-type reaction, followed by cyclization and subsequent reactions to yield the final piperidine ring. scispace.com The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction. For instance, benzaldehydes with electron-withdrawing groups tend to react more efficiently than those with electron-donating groups. scispace.com
| Catalyst | Starting Materials | Conditions | Key Features |
| H₃PW₁₂O₄₀ | β-keto-esters, aromatic aldehydes, anilines | - | Diastereoselective, recyclable catalyst, product precipitation. eurekaselect.com |
| Sodium Lauryl Sulfate (SLS) | Aldehydes, amines, β-ketoesters | Water, room temperature | Environmentally friendly, moderate to high yields, simple workup. scispace.com |
| Zirconium(IV) oxychloride octahydrate | Aromatic aldehydes, amines, acetoacetic esters | - | Efficient one-pot synthesis of functionalized piperidines. growingscience.com |
| Citric acid | Aromatic aldehydes, anilines, ethyl acetoacetate | - | Green catalyst for one-pot, multi-component synthesis. growingscience.com |
Intramolecular Cyclization Pathways to Piperidine Frameworks
Intramolecular cyclization represents another fundamental approach to constructing the piperidine framework. These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a single molecule to close the six-membered ring.
A variety of strategies fall under this category, including intramolecular Michael additions, reductive aminations of dicarbonyl compounds, and radical cyclizations. For instance, the intramolecular Michael reaction of acyclic amino-enoates can be used to construct the piperidine ring. rsc.org This approach has been investigated for the synthesis of chiral piperidine derivatives, which are valuable building blocks for alkaloids. rsc.org
Another powerful technique is the double reductive amination (DRA) of a dicarbonyl compound with an amine. chim.it This "one-pot" reaction typically involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a second reduction to yield the piperidine ring. chim.it This method is particularly useful for the synthesis of polyhydroxylated piperidines, often starting from sugar-derived dicarbonyls to ensure the desired stereochemistry of the hydroxyl groups. chim.it
Intramolecular radical C–H amination/cyclization has also emerged as a method for piperidine synthesis. mdpi.com This can be achieved through various means, including electrolysis and catalysis with copper(I) or copper(II) complexes. mdpi.com
Asymmetric Construction of Chiral Piperidine Scaffolds
The synthesis of enantiomerically pure piperidines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Asymmetric synthesis strategies aim to control the formation of stereocenters during the construction of the piperidine ring.
One approach involves the use of chiral auxiliaries or catalysts in multicomponent reactions. For example, a one-pot synthesis of substituted piperidines has been developed through a nitroalkene, amine, and enone condensation, where the use of chiral amines leads to chirality induction through exocyclic stereochemistry control. nih.gov This method can produce enantiomerically pure piperidines in simple steps. nih.gov An effective protecting group strategy has also been developed to achieve enantiopure piperidines with high yields and excellent chirality retention. rsc.orgresearchgate.net
Asymmetric intramolecular Michael reactions have also been successfully employed. rsc.org For instance, the cyclization of certain acyclic but- and pent-2-enoates using a chiral amine like (R)-1-phenylethylamine can produce chiral piperidine derivatives with high enantiomeric excess. rsc.org The optical purity of these products can often be further enhanced through recrystallization of their salts. rsc.org
Furthermore, enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization of the resulting aminonitriles with DIBAL-H, provides a pathway to chiral piperidines. mdpi.com This methodology has been applied to the asymmetric synthesis of the anticancer drug Niraparib. mdpi.com
| Method | Key Features |
| Exocyclic Chirality Induction | One-pot nitroalkene/amine/enone condensation using chiral amines. nih.govresearchgate.net |
| Asymmetric Intramolecular Michael Reaction | Cyclization of acyclic enoates with chiral amines. rsc.org |
| Chiral Catalyst-mediated Cyclization | Enantioselective cyanidation followed by cyclization. mdpi.com |
Functionalization of Piperidine Scaffolds to Amine Derivatives
Once the piperidine ring is formed, subsequent functionalization is often necessary to introduce the desired amine substituents, as in the case of this compound. Key strategies for this include reductive amination and alkylation reactions.
Reductive Amination Strategies for Piperidine Amines
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. pearson.com The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ to the corresponding amine. researchgate.net
This two-step, one-pot procedure is highly effective for synthesizing primary, secondary, and tertiary amines. researchgate.net A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. researchgate.net For instance, N-benzylpiperidine can be synthesized from piperidine and benzaldehyde (B42025) via reductive amination. pearson.com The choice of reducing agent can be critical for the selectivity and efficiency of the reaction. researchgate.net
The intramolecular version of reductive amination is particularly powerful for the synthesis of cyclic amines like piperidines from dicarbonyl precursors. researchgate.net This approach has been extensively used in the synthesis of polyhydroxylated piperidine iminosugars from carbohydrate-derived starting materials. researchgate.net
Alkylation Reactions in Tertiary Amine Synthesis
Alkylation of amines is a fundamental method for the formation of carbon-nitrogen bonds. wikipedia.org While the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can be complicated by over-alkylation, it is a very effective method for the synthesis of tertiary amines from secondary amines. wikipedia.org
The reaction involves the nucleophilic attack of the secondary amine on an alkyl halide, leading to the formation of a tertiary amine. jst.go.jp The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. wikipedia.org This trend makes the synthesis of tertiary amines from secondary amines a generally favorable process. masterorganicchemistry.com For example, secondary amines can be alkylated with alkyl halides in the presence of a base like potassium hydride and triethylamine (B128534) to afford the corresponding tertiary amines in good yields. jst.go.jp
Industrially, amine alkylation is often carried out using alcohols as alkylating agents in the presence of a catalyst, which is considered a greener approach as the byproduct is water. wikipedia.org The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt, demonstrates that over-alkylation is possible, but the formation of tertiary amines from secondary amines is generally a controllable process. wikipedia.orgmasterorganicchemistry.com
| Alkylating Agent | Conditions | Key Features |
| Alkyl Halides | Presence of a base (e.g., potassium hydride) | Effective for synthesis of tertiary amines from secondary amines. wikipedia.orgjst.go.jp |
| Alcohols | Acid catalyst | Greener method, produces water as a byproduct. wikipedia.org |
Carbon-Hydrogen Bond Functionalization via Amination Cross-Coupling
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step sequences that often require pre-functionalized starting materials. nih.govnih.gov In the context of piperidine synthesis, intramolecular C-H amination presents a direct route to the formation of the heterocyclic ring.
One notable strategy involves the use of a palladium(II) catalyst to facilitate amine-directed C-H bond functionalization. rsc.org This approach allows for the direct coupling of an amine with a C-H bond, leading to the formation of a new C-N bond and the construction of the piperidine ring. These reactions can proceed under ambient conditions and are tolerant of various functional groups, making them highly versatile. rsc.org
Recent advancements have also highlighted the use of photoredox catalysis in combination with a sacrificial hydride acceptor to achieve the α-functionalization of cyclic secondary amines without the need for a protecting group on the nitrogen atom. nih.gov This method involves an intermolecular hydride transfer to generate an imine intermediate, which is then captured by a nucleophile. nih.gov This strategy is particularly advantageous for its operational simplicity and its ability to functionalize a broad range of cyclic amines with high regioselectivity and stereospecificity. nih.gov
A study by Hartwig and colleagues demonstrated the selective synthesis of piperidines through iodine-catalyzed Csp3–H amination under visible light. acs.org This method effectively alters the typical preference for pyrrolidine (B122466) formation in Hofmann–Löffler-type reactions, favoring the six-membered piperidine ring. The reaction proceeds through a radical C–H functionalization and an iodine-catalyzed C–N bond formation, showcasing the potential of radical-mediated processes in piperidine synthesis. acs.org
Table 1: Comparison of C-H Amination Methods for Piperidine Synthesis
| Method | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed C-H Amination | Pd(II) catalyst | Amine-directed, proceeds under ambient conditions, tolerant of various functional groups. rsc.org |
| Photoredox-Catalyzed α-Functionalization | Photoredox catalyst, hydride acceptor | Protecting-group-free, high regioselectivity and stereospecificity. nih.gov |
| Iodine-Catalyzed Csp3–H Amination | Molecular iodine, visible light | Overcomes preference for pyrrolidine formation, proceeds via radical mechanism. acs.org |
Catalytic Systems in Amine Synthesis
Catalysis plays a pivotal role in the synthesis of amines, enabling transformations that would otherwise be difficult or inefficient. Both transition metal catalysis and organocatalysis have made significant contributions to the stereoselective synthesis of complex amines like this compound.
Transition metal catalysts are widely employed in the synthesis of piperidines and other nitrogen heterocycles. digitellinc.comacs.org Palladium-catalyzed reactions, for instance, are highly versatile for forming C-N bonds. acs.orgorganic-chemistry.org A notable application is the reductive amination of carbonyl compounds, a fundamental two-step process involving the condensation of an amine with a carbonyl group to form an imine, followed by reduction. researchgate.netmdpi.com
Rhodium catalysts have also proven effective, particularly in the asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to produce enantioenriched 3-substituted piperidines. acs.org Furthermore, rhodium-catalyzed isomerization of allylamides has been utilized in the synthesis of aminopiperidinone structures. nih.govacs.orgacs.org
Gold-catalyzed hydroamination of unactivated olefins provides a mild and effective route to protected nitrogen heterocycles, with a broader substrate scope than many late-transition-metal catalyst systems. organic-chemistry.org Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is another effective method for producing various piperidines. nih.gov
Table 2: Examples of Transition Metal-Mediated Piperidine Synthesis
| Catalyst | Reaction Type | Substrates | Product |
| Palladium | Reductive Amination | Carbonyls, Amines | Substituted Piperidines researchgate.netmdpi.com |
| Rhodium | Asymmetric Reductive Heck | Arylboronic Acids, Pyridines | Enantioenriched 3-Substituted Piperidines acs.org |
| Gold | Hydroamination | Unactivated Olefins | Protected Piperidines organic-chemistry.org |
| Cobalt | Radical Cyclization | Linear Amino-aldehydes | Various Piperidines nih.gov |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral amines and heterocycles, avoiding the use of often toxic and expensive transition metals. dntb.gov.uaacs.orgacs.org These reactions are typically performed under mild conditions and can provide access to highly functionalized piperidines with excellent stereocontrol. thieme-connect.com
A prominent example is the organocatalytic intramolecular aza-Michael reaction, which has been successfully applied to the synthesis of enantiomerically enriched substituted piperidines. nih.gov The use of chiral amines as catalysts, often in combination with a co-catalyst like trifluoroacetic acid, can afford piperidine derivatives in good yields and high enantioselectivities. nih.gov
Furthermore, organocatalytic domino reactions, such as a Michael addition/aminalization sequence, can create multiple stereocenters in a single step with excellent enantioselectivity. acs.org Biomimetic approaches using organocatalysts like (L)-proline have been employed for the direct and asymmetric introduction of six-membered heterocycles into ketones, leading to the synthesis of natural product analogues. acs.org The development of multi-enzymatic and chemo-enzymatic methods has also enabled the preparation of trisubstituted piperidines with multiple chiral centers in a limited number of steps from achiral precursors. peeref.comresearchgate.net
Table 3: Organocatalytic Strategies for Piperidine Synthesis
| Organocatalyst | Reaction Type | Key Features |
| Chiral Amine / Acid | Intramolecular aza-Michael | Enantioselective synthesis of substituted piperidines. nih.gov |
| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Formation of four contiguous stereocenters in one step. acs.org |
| (L)-proline | Biomimetic Mannich-type reaction | Direct, asymmetric introduction of six-membered heterocycles. acs.org |
| Transaminase / Imine Reductase | Chemo-enzymatic cascade | Asymmetric synthesis of trisubstituted piperidines. peeref.comresearchgate.net |
Principles of Green Chemistry in Piperidine Amine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for piperidine-containing compounds, aiming to reduce environmental impact and improve safety. nih.govyale.edu This involves the use of safer solvents, renewable feedstocks, and catalytic processes to minimize waste and energy consumption. yale.edurasayanjournal.co.innumberanalytics.com
The development of one-pot multicomponent reactions is a key green strategy, as it reduces the number of synthetic steps and purification procedures, leading to higher atom economy and less waste. mdpi.com For example, the synthesis of highly functionalized piperidines can be achieved through a one-pot condensation of amines, aldehydes, and β-ketoesters in water at room temperature, using a recyclable and non-toxic catalyst. mdpi.com
The use of water as a solvent is another important aspect of green chemistry in piperidine synthesis. nih.gov Water-mediated intramolecular cyclizations have been developed, offering a more environmentally benign alternative to traditional organic solvents. nih.gov Microwave-assisted synthesis in aqueous media has also been shown to be an efficient and rapid method for the formation of cyclic amines. mdpi.com
Furthermore, the shift from stoichiometric reagents to catalytic systems, both transition metal-based and organocatalytic, aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. yale.edu The use of catalysts derived from renewable resources, such as those used in biocatalysis, represents a significant step towards more sustainable chemical manufacturing. numberanalytics.comrsc.org
Table 4: Application of Green Chemistry Principles in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis | Example |
| Atom Economy | One-pot multicomponent reactions. mdpi.com | Condensation of amines, aldehydes, and β-ketoesters. mdpi.com |
| Safer Solvents | Use of water as a reaction medium. nih.gov | Water-mediated intramolecular cyclization. nih.gov |
| Energy Efficiency | Microwave-assisted synthesis. mdpi.com | Rapid formation of cyclic amines in an aqueous medium. mdpi.com |
| Catalysis | Use of recyclable and non-toxic catalysts. yale.edumdpi.com | Sodium lauryl sulfate catalyzed multicomponent reaction. mdpi.com |
| Renewable Feedstocks | Synthesis from biomass-derived precursors. mdpi.comrsc.org | Transformation of furanic compounds into amines. mdpi.com |
Elucidation of Reactivity and Reaction Mechanisms of 1,2,2 Trimethylpiperidin 4 Amine
Fundamental Amine Reactivity Principles
Nucleophilic Character of Piperidine (B6355638) Amines
Amines are characterized by the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. utexas.edu Piperidine and its derivatives are effective nucleophiles in various reactions, including nucleophilic substitution and addition reactions. fiveable.mewikipedia.org The nucleophilicity of amines generally correlates with their basicity; however, steric hindrance can reduce nucleophilicity. masterorganicchemistry.com For instance, bulky amines like t-butylamine are less nucleophilic than expected based on their basicity alone. masterorganicchemistry.com
The cyclic structure of piperidine can enhance its nucleophilicity compared to acyclic amines of similar size. reddit.com This is attributed to the constrained conformation of the ring, which can make the lone pair on the nitrogen more accessible for reaction. In the context of 1,2,2-trimethylpiperidin-4-amine, the presence of methyl groups introduces steric bulk around the nitrogen and the adjacent carbons. This steric hindrance is a critical factor in modulating its nucleophilic reactivity. While the alkyl groups are electron-donating and would typically increase nucleophilicity, their size can impede the approach of the amine to an electrophilic center. acs.org
The nucleophilicity of piperidine amines is evident in their reactions with various electrophiles. For example, they are widely used to convert ketones to enamines and participate in SNAr reactions with activated aromatic substrates. wikipedia.orgnih.gov
Basicity and Protonation Equilibria in Cyclic Amines
The basicity of an amine is a measure of its ability to accept a proton, and it is quantified by the pKa of its conjugate acid. libretexts.orgchemistrysteps.com For cyclic amines, basicity is influenced by several factors, including inductive effects, ring strain, and stereoelectronic effects. stackexchange.com
Generally, alkyl groups attached to the nitrogen atom increase basicity through an electron-donating inductive effect, which enhances the electron density on the nitrogen. chemistrysteps.com Consequently, secondary amines are typically more basic than primary amines. quora.com The basicity of cyclic amines follows a trend where piperidine is more basic than pyrrolidine (B122466), which is in turn more basic than azetidine. This is attributed to the decreasing C-N-C bond angles in smaller rings, which increases the s-character of the nitrogen's lone pair orbital, making it less available for protonation. stackexchange.com
In piperidine derivatives, the conformation of substituents can significantly impact basicity. Stereoelectronic effects, such as the difference in electron-withdrawing power of axial versus equatorial substituents, can lead to notable differences in the pKa values of stereoisomers. nih.gov For example, an equatorial hydroxyl group at the 4-position of a piperidine ring makes the amine less basic (more acidic conjugate acid) compared to its axial counterpart. nih.gov This is explained by differences in charge-dipole interactions in the two orientations. nih.gov
Stereoelectronic Effects on Amine Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular geometry and reactivity. In piperidine systems, these effects are crucial in determining the stability of different conformations and the pathways of reactions. nih.govyoutube.com
The preference for a particular conformation, such as a chair conformation with substituents in either axial or equatorial positions, is a result of minimizing steric and electronic repulsions. wikipedia.org For piperidine itself, the equatorial conformation of the N-H bond is generally more stable. wikipedia.org
In reactions, stereoelectronic effects dictate the optimal orientation of interacting orbitals. For instance, in nucleophilic attacks, the trajectory of the incoming nucleophile is often influenced by the alignment of its HOMO with the LUMO of the electrophile. youtube.com In the case of substituted piperidines, the orientation of substituents can influence the approach of reactants and stabilize or destabilize transition states. Research on N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes has shown that the steric effect of axial hydrogens on the piperidine ring can control the regioselectivity of the reaction by destabilizing a competing transition state. nih.gov
Mechanistic Pathways of Key Reactions
Nucleophilic Substitution Reactions (e.g., SN2 with Alkyl Halides)
Amines are good nucleophiles for SN2 reactions with alkyl halides. libretexts.org The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of configuration at a chiral center. chadsprep.comlibretexts.org The rate of an SN2 reaction is sensitive to steric hindrance at the electrophilic carbon; primary alkyl halides react faster than secondary, and tertiary alkyl halides are generally unreactive via this pathway. youtube.com
The reaction of a piperidine amine with an alkyl halide involves the nucleophilic attack of the nitrogen's lone pair on the carbon atom bearing the halide. utahtech.edu This forms a new C-N bond and expels the halide ion as the leaving group. masterorganicchemistry.com The initial product is a quaternary ammonium (B1175870) salt, which can then be deprotonated, often by another molecule of the amine acting as a base, to yield the final alkylated amine product and an ammonium halide salt. libretexts.org
For a sterically hindered amine like this compound, its reactivity in SN2 reactions would be significantly influenced by the steric bulk around the nitrogen atom. While the amine nitrogen is nucleophilic, the methyl groups at the 2-positions can sterically hinder its approach to the electrophilic carbon of the alkyl halide, potentially slowing down the reaction rate compared to less substituted piperidines. acs.orgyoutube.com
Interactions with Electrophilic Species
Beyond alkyl halides, piperidine amines react with a wide range of electrophilic species. These reactions are fundamental to the synthesis of many more complex molecules. organic-chemistry.org
One important class of reactions is the acylation of amines with acid chlorides or acid anhydrides to form amides. This reaction is typically very rapid and efficient. libretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.
Another key reaction is the nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov For example, piperidine reacts with pentafluoropyridine, preferentially substituting the fluorine at the 4-position. researchgate.net The mechanism of SNAr reactions can be stepwise, involving the formation of a Meisenheimer intermediate, or concerted. nih.govnih.gov Studies on the reaction of N-methylpyridinium ions with piperidine have shown a mechanism involving rate-determining deprotonation of an addition intermediate by a second molecule of piperidine. nih.gov
The reactivity of this compound with various electrophiles will be a balance between the inherent nucleophilicity of the secondary amine and the steric hindrance imposed by the methyl groups. In cases where the electrophile is also sterically demanding, the reaction may be slow or require specific conditions to proceed. The presence of multiple reactive sites, such as the amine nitrogen and potentially the amino group at the 4-position, could also lead to chemoselectivity issues depending on the electrophile and reaction conditions. researchgate.net
Interactive Data Tables
Table 1: Basicity of Selected Cyclic Amines
| Compound | pKa of Conjugate Acid | Reference |
| Piperidine | 11.22 | wikipedia.org |
| Pyrrolidine | 11.27 | N/A |
| Azetidine | 11.29 | N/A |
| N-Methylpiperidine | 10.4 | N/A |
| Note: pKa values can vary slightly depending on the solvent and temperature. |
Table 2: Relative SN2 Reaction Rates of Alkyl Halides
| Substrate Type | Relative Rate | Reference |
| Methyl | 1000 | youtube.com |
| Primary | 50 | youtube.com |
| Secondary | 1 | youtube.com |
| Tertiary | ~0 | youtube.com |
| Rates are relative and demonstrate the effect of steric hindrance on the SN2 reaction. |
Elimination Reactions (e.g., Hofmann Elimination)
The Hofmann elimination is a pivotal reaction in organic chemistry for the conversion of amines into alkenes. This multi-step process involves the exhaustive methylation of the amine, followed by the elimination of a quaternary ammonium salt under basic conditions. The reaction is particularly noted for its regioselectivity, typically favoring the formation of the least substituted alkene, a principle known as the Hofmann rule. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com This regioselectivity is largely attributed to the steric bulk of the trimethylamine (B31210) leaving group, which makes the abstraction of a proton from the least sterically hindered β-carbon more favorable. organicchemistrytutor.comchemistrysteps.com
The application of the Hofmann elimination to this compound provides a clear illustration of these principles. The process begins with the treatment of the amine with an excess of methyl iodide, leading to the formation of a quaternary ammonium iodide salt. wikipedia.orglibretexts.org Subsequent treatment with silver oxide and water replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. libretexts.orgbyjus.com Upon heating, this intermediate undergoes an E2 elimination reaction to yield an alkene. chemistrysteps.comvaia.com
The mechanism proceeds in three main stages:
Exhaustive Methylation: The primary amino group at the C-4 position and the tertiary amine in the piperidine ring of this compound are treated with an excess of methyl iodide. This SN2 reaction converts both nitrogen atoms into their respective quaternary ammonium iodide salts. The nitrogen of the piperidine ring becomes N,N-dimethylated, and the amino group at C-4 becomes a trimethylammonium group. libretexts.orgvaia.com
Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This step serves to precipitate the iodide as silver iodide and to generate the corresponding quaternary ammonium hydroxide, which acts as the base for the subsequent elimination step. byjus.comvaia.com
E2 Elimination: Upon heating, the hydroxide ion abstracts a proton from a β-carbon. In the case of the quaternary ammonium salt derived from this compound, there are two potential sites for elimination that would lead to ring opening: the proton at C-6 and the methyl protons on the nitrogen. However, the most significant elimination pathway involves the cleavage of the piperidine ring. The bulky trimethylammonium leaving group at C-4 will also be eliminated. The hydroxide base will preferentially abstract a proton from the least sterically hindered β-position relative to the ring nitrogen, which is typically a methyl group on the nitrogen itself if we consider the ring-opening elimination, or the protons on the ring adjacent to the nitrogen.
For the elimination involving the ring nitrogen, the process would lead to the opening of the piperidine ring. According to Hofmann's rule, the major product will be the least substituted alkene. The steric hindrance caused by the gem-dimethyl group at the C-2 position and the methyl group at the C-1 position significantly influences the regiochemical outcome. The base will preferentially attack the least sterically hindered β-protons. In this case, the protons on the C-6 methylene (B1212753) group are more accessible than the methine proton at C-3.
A detailed analysis of the potential products is outlined in the table below, based on the established principles of the Hofmann elimination.
| Reactant | Reagents | Major Alkene Product (Hypothetical) | Leaving Group |
| This compound | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | N,N,N',N'-tetramethyl-3-(prop-1-en-2-yl)but-3-en-1-amine | Trimethylamine |
The expected major alkene product results from the elimination involving both the ring nitrogen and the C-4 amino group, leading to the formation of a diene. The formation of the less substituted double bond is favored due to the steric bulk of the quaternary ammonium leaving groups. organicchemistrytutor.com
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1,2,2 Trimethylpiperidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. acs.org For 1,2,2-trimethylpiperidin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the signals can be predicted based on known chemical shifts for similar piperidine (B6355638) structures. chemicalbook.comchemicalbook.compressbooks.pub The N-methyl group protons would appear as a singlet, while the gem-dimethyl groups at the C2 position would also produce sharp singlets. The protons on the piperidine ring would appear as multiplets due to coupling with adjacent protons. The proton at C4, attached to the same carbon as the amino group, would likely be a multiplet in the 2.5-3.0 ppm range. The protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.orgacs.org Due to the molecule's asymmetry, all eight carbon atoms are expected to be chemically non-equivalent, resulting in eight distinct signals. The chemical shifts are influenced by neighboring electronegative atoms like nitrogen. libretexts.org The carbons attached to the nitrogen (C2 and C6) would appear downfield compared to other ring carbons. The N-methyl carbon signal is also characteristic. acs.org
Predicted NMR Data for this compound: Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| N-CH₃ | ~2.2-2.4 (s, 3H) | ~40-45 | Typical range for an N-methyl group on a piperidine ring. chemicalbook.com |
| C2-CH₃ (x2) | ~1.0-1.2 (s, 6H) | ~25-30 | Gem-dimethyl groups on a saturated ring. |
| C2 | - | ~55-60 | Quaternary carbon adjacent to nitrogen. |
| C3-H₂ | ~1.5-1.8 (m, 2H) | ~30-35 | Methylene (B1212753) group adjacent to a quaternary carbon. |
| C4-H | ~2.5-3.0 (m, 1H) | ~45-50 | Methine carbon bearing an amino group. |
| C5-H₂ | ~1.4-1.7 (m, 2H) | ~25-30 | Methylene group on the piperidine ring. |
| C6-H₂ | ~2.3-2.6 (m, 2H) | ~50-55 | Methylene carbon adjacent to nitrogen. |
| NH₂ | Variable (br s, 2H) | - | Chemical shift is solvent and concentration dependent. |
While 1D NMR provides initial data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. youtube.comnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons at C3, C4, C5, and C6, confirming their connectivity within the piperidine ring. For instance, the C4-H proton would show correlations to the protons on C3 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to. columbia.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.5-3.0 ppm would correlate with the carbon signal at ~45-50 ppm, confirming this pair as the C4-H group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). columbia.edu It is essential for connecting the different fragments of the molecule. Key HMBC correlations would include:
The N-methyl protons correlating to the C2 and C6 carbons.
The C2-methyl protons correlating to the C2 and C3 carbons.
The C4-H proton correlating to C2, C3, C5, and C6.
Expected 2D NMR Correlations:
| Experiment | Correlating Protons | Correlating Carbons | Information Gained |
| COSY | H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | - | Confirms the H3-H4-H5-H6 spin system of the piperidine ring. |
| HSQC | N-CH₃, C2-(CH₃)₂, H3, H4, H5, H6 | N-CH₃, C2-(CH₃)₂, C3, C4, C5, C6 | Directly links each proton to its attached carbon. columbia.edu |
| HMBC | N-CH₃ | C2, C6 | Confirms the position of the N-methyl group. |
| C2-(CH₃)₂ | C2, C3 | Confirms the position of the gem-dimethyl groups at C2. | |
| H4 | C2, C6, C3, C5 | Confirms the position of the C4-amino group within the ring structure. |
Substituted piperidine rings exist in dynamic equilibrium between different conformations, primarily chair and boat forms, along with nitrogen inversion. acs.org At room temperature, these conformational changes are rapid on the NMR timescale, resulting in time-averaged signals for the ring protons.
By lowering the temperature of the NMR experiment (Variable Temperature or VT-NMR), this conformational exchange can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the single, averaged signals for diastereotopic protons (e.g., the two protons on C6) can broaden and then resolve into two distinct signals, one for the axial proton and one for the equatorial proton. The coupling constants and relative integrations of these signals at low temperatures can provide valuable information about the preferred chair conformation and the energetic barrier to ring inversion. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. fiveable.me
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. researchgate.netalevelchemistry.co.uk This precision allows for the determination of the exact elemental formula of a molecule. For this compound (C₈H₁₈N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated.
Calculation of Exact Mass for [C₈H₁₈N₂ + H]⁺ = [C₈H₁₉N₂]⁺:
Carbon (¹²C): 8 x 12.000000 = 96.000000
Hydrogen (¹H): 19 x 1.007825 = 19.148675
Nitrogen (¹⁴N): 2 x 14.003074 = 28.006148
Total Exact Mass: 143.154823
An experimental HRMS measurement matching this value would confirm the elemental formula C₈H₁₈N₂, distinguishing it from other potential compounds with the same nominal mass (143 Da). measurlabs.com
Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). youtube.com The resulting fragment ions provide structural information. For amines, a characteristic fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com
For this compound, several fragmentation pathways can be predicted:
Alpha-cleavage at C2-C3: Cleavage of the C2-C3 bond would be a favorable pathway, leading to a stable, resonance-stabilized iminium ion.
Alpha-cleavage at C6-C5: Cleavage of the C6-C5 bond would also lead to the formation of an iminium ion.
Loss of a methyl group: Loss of one of the methyl groups from the C2 position is a likely fragmentation event.
Ring-opening fragmentation: Following initial alpha-cleavage, the ring can open and undergo further fragmentation, leading to a series of smaller ions. whitman.eduscielo.br
Predicted MS/MS Fragments for [C₈H₁₉N₂]⁺:
| m/z of Fragment | Proposed Structure/Loss | Fragmentation Pathway |
| 128 | [M+H - CH₃]⁺ | Loss of a methyl radical from the C2 position. |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage at C2-C3 with subsequent loss of the C4-amine side chain. |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C6-C5 with subsequent fragmentation. |
| 71 | [C₄H₉N]⁺ | Ring opening followed by cleavage. |
| 58 | [C₃H₈N]⁺ | Common fragment for N-alkylated piperidines. |
X-ray Diffraction (XRD) for Solid-State Molecular Architecture
X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and packing in the crystal lattice. For a compound like this compound, which is a solid at room temperature, single-crystal XRD would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This analysis reveals critical parameters such as bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
While specific crystallographic data for this compound is not publicly available, analysis of related piperidine structures reveals common conformational features. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—the two methyl groups at the C2 position, the N-methyl group, and the amino group at C4—will occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance between these groups. For instance, bulky groups generally favor the more spacious equatorial positions.
Hypothetical Crystallographic Data for a Substituted Piperidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
Note: This data is illustrative for a related piperidine derivative and not specific to this compound.
The crystal packing is governed by intermolecular forces such as hydrogen bonding, which would be expected to involve the amine group's hydrogen atoms and the nitrogen atom of a neighboring molecule. These interactions play a crucial role in the stability of the crystal lattice.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Probing
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light or a laser (for Raman), it can absorb energy and transition to a higher vibrational state, giving rise to a characteristic spectrum.
For this compound, the key functional groups are the secondary amine of the piperidine ring, the primary amine at the C4 position, and the various C-H and C-C bonds of the alkyl framework.
Infrared (IR) Spectroscopy: In an IR spectrum of this compound, the N-H stretching vibrations of the primary amino group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) would be observed around 1600 cm⁻¹. The C-N stretching vibrations for both the piperidine ring and the amino group would be found in the 1000-1250 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring would be prominent in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are typically strong in IR, C-C and C-S bonds often give rise to strong Raman signals. For this compound, the C-C skeletal vibrations of the piperidine ring would be readily observable in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | IR, Raman |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| N-H Bend (Primary Amine) | 1590 - 1650 | IR |
| C-N Stretch | 1000 - 1250 | IR, Raman |
Note: These are typical frequency ranges and can be influenced by the specific molecular environment.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable analytical tools.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. researchgate.netnih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or moderately polar column, such as one with a phenyl- or cyanopropyl-polysiloxane stationary phase, would likely be effective.
After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the loss of methyl groups, the amino group, and cleavage of the piperidine ring.
Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Note: These parameters are illustrative and would require optimization.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For a basic compound like this compound, reversed-phase HPLC is a common approach.
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis absorbance difficult. google.com To overcome this, pre-column derivatization is often employed. nih.gov A derivatizing agent that reacts with the primary amine group to introduce a UV-active or fluorescent tag can greatly enhance detection sensitivity. google.com Common derivatizing reagents for amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA).
The separation would typically be performed on a C18 or C8 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the basic analyte.
Illustrative HPLC Conditions for a Derivatized Aminopiperidine
| Parameter | Value |
|---|---|
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the maximum absorbance of the derivative (e.g., 254 nm) |
| Derivatizing Agent | Dansyl Chloride |
Note: These conditions are exemplary and would need to be optimized for the specific derivative of this compound.
Computational Chemistry and Theoretical Investigations of 1,2,2 Trimethylpiperidin 4 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com For a molecule like 1,2,2-Trimethylpiperidin-4-amine, DFT could be used to optimize the molecular geometry, calculate total energy, and determine the distribution of electron density. These calculations are crucial for predicting the molecule's stability and reactive sites. rsc.org
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule, allowing for the visualization of electron-rich and electron-poor regions. This is useful for predicting how a molecule will interact with other charged species. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the amine and piperidine (B6355638) groups, indicating these are likely sites for electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov A large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov For this compound, this analysis would pinpoint its electron-donating and accepting capabilities.
Conformational Analysis and Energy Minimization Studies
Substituted ring systems like piperidines can exist in various spatial arrangements or conformations, such as chair, boat, and twist forms. rsc.org Conformational analysis involves identifying the possible conformers and determining their relative stabilities through energy minimization calculations. For this compound, this would involve finding the most stable three-dimensional shape, which is crucial as the conformation often dictates the molecule's biological activity and physical properties.
Reaction Pathway Modeling and Transition State Calculations
Computational methods can be used to model the step-by-step process of a chemical reaction. This involves calculating the energy of the reactants, products, and any intermediate structures. A key part of this is identifying the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate. For this compound, this could be used to study its synthesis or its potential reactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum mechanical calculations, particularly DFT, can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. arxiv.org Machine learning models are also increasingly used to predict chemical shifts with high accuracy. nih.gov For this compound, predicted ¹H and ¹³C NMR spectra would serve as a reference for experimental characterization.
Emerging Research Applications of 1,2,2 Trimethylpiperidin 4 Amine in Chemical Science
Role as Ligands and Organocatalysts in Organic Transformations
The structural framework of piperidine (B6355638) derivatives is a common feature in numerous ligands and organocatalysts. The nitrogen atom within the piperidine ring, along with the exocyclic amine group in 1,2,2-Trimethylpiperidin-4-amine, can coordinate with metal centers or participate in non-covalent interactions, making it a candidate for catalytic applications.
Research into piperidine-containing compounds has shown their effectiveness in various transformations. For instance, chiral piperidine derivatives have been utilized in asymmetric synthesis. mdpi.com The development of methods such as the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, which leads to chiral piperidines, highlights the potential of these scaffolds in catalysis. mdpi.com Furthermore, piperidines can be synthesized through catalytic processes like the iron-catalyzed reductive amination of ϖ-amino fatty acids, demonstrating their role in and formation through catalysis. nih.gov
While direct studies detailing this compound as a primary organocatalyst are emerging, its structural similarity to other pharmacologically active piperidine ligands, such as σ1 receptor ligands, suggests potential for its derivatives in catalytic systems and coordination chemistry. nih.gov The synthesis of novel σ1 receptor ligands from piperidine scaffolds underscores the adaptability of this chemical class for creating molecules with specific binding and activity profiles. nih.gov
Precursors and Intermediates in Complex Organic Synthesis
The piperidine ring is a fundamental structural motif found in a vast number of natural products and pharmaceuticals. chemrevlett.comchemrevlett.com Consequently, substituted piperidines like this compound are valuable intermediates for the synthesis of more complex molecules.
The synthesis of piperidine derivatives can be achieved through various methods, including the Mannich condensation reaction to produce piperidin-4-ones, which are precursors to a wide range of substituted piperidines. chemrevlett.com For example, 1,2,5-trimethylpiperidin-4-one (B1268293) is a known key intermediate in the synthesis of certain pharmaceuticals. The reduction of such piperidinones followed by further functionalization allows access to a diverse array of piperidine-based compounds. The 4-amino group of this compound provides a reactive handle for introducing a variety of substituents and building more elaborate molecular architectures.
The synthesis of piperidine derivatives often involves multi-step sequences. For instance, processes have been developed for the large-scale production of trisubstituted piperidines by reacting primary amines with ketones. Furthermore, the condensation of a piperidone with a primary amine can form a 4-amino-4-carboxyamino-piperidine, which can then be modified to create other complex piperidine derivatives. google.com The versatility of the piperidine scaffold in synthesis is also demonstrated by its use in creating compounds with specific biological activities, such as antimicrobial agents, by derivatizing the core structure. researchgate.net
Future Perspectives and Research Directions for 1,2,2 Trimethylpiperidin 4 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted piperidines, such as 1,2,2-trimethylpiperidin-4-amine, is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on creating more efficient, cost-effective, and environmentally benign synthetic routes. Current approaches often rely on multi-step processes that can be lengthy and generate significant waste.
Key areas for development include:
Catalytic Systems: The exploration of novel catalysts, including transition metal complexes and organocatalysts, is crucial. These can enable more direct and selective C-N and C-C bond formations, potentially reducing the number of synthetic steps. uni.lu The use of earth-abundant metals as catalysts is a particularly promising avenue for sustainable synthesis.
Green Chemistry Approaches: A shift towards greener solvents, such as water or bio-based solvents, and lower reaction temperatures will be a major focus. chemicalbook.com Microwave-assisted and flow chemistry techniques could also offer significant advantages in terms of reaction speed and scalability.
Asymmetric Synthesis: The development of stereoselective methods to control the chirality of the piperidine (B6355638) ring is a critical challenge. This is particularly important for potential pharmaceutical applications where specific stereoisomers often exhibit desired biological activity.
Future synthetic strategies will likely involve the convergence of these approaches, aiming for a one-pot or tandem reaction sequence that assembles the this compound scaffold with high atom economy and minimal environmental impact.
Deeper Understanding of Structure-Reactivity Relationships
A thorough understanding of how the specific arrangement of atoms in this compound influences its chemical behavior is paramount. Structure-reactivity relationship (SRR) studies are essential for predicting and controlling its reactivity in various chemical transformations.
Future research in this area should investigate:
Role of the Amine Substituent: The nature of the substituent on the 4-amino group will profoundly affect the molecule's properties. Future work should explore a range of substituents to modulate basicity, lipophilicity, and hydrogen bonding capacity.
Stereochemical Impact: The relative stereochemistry of the substituents on the piperidine ring can have a dramatic effect on reactivity. nih.gov Detailed kinetic and mechanistic studies on different stereoisomers of this compound derivatives will provide invaluable insights.
By systematically modifying the structure and correlating these changes with reactivity, a comprehensive SRR profile can be established, guiding the rational design of new derivatives with tailored properties.
Advancements in In Silico Modeling and Predictive Chemistry
Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives. In silico modeling can provide predictive insights into molecular properties and reactivity, reducing the need for extensive and time-consuming laboratory experiments.
Future research should leverage:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate key electronic and structural properties, such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. wikipedia.org This information can help in understanding the molecule's reactivity and spectral characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity or other properties of a series of related piperidine derivatives based on their structural features. nih.gov
The integration of these computational approaches will enable a more targeted and efficient research and development process, allowing for the pre-screening of virtual libraries of this compound derivatives for desired properties.
Interdisciplinary Research with Related Chemical Fields
The unique structural features of this compound make it a versatile building block for a wide range of applications, fostering interdisciplinary collaborations.
Promising areas for future interdisciplinary research include:
Medicinal Chemistry: The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. uni.lu Derivatives of this compound could be explored as novel therapeutic agents, for instance, as kinase inhibitors or as ligands for G-protein coupled receptors.
Materials Science: The amine functionality offers a handle for incorporating this molecule into larger polymeric structures or for surface modification of materials. Its potential use in the development of novel catalysts or as a component in functional organic materials warrants investigation.
Electrochemistry: The electrochemical behavior of this compound could be explored for applications in electro-organic synthesis, potentially leading to novel and sustainable methods for its functionalization.
By fostering collaborations between synthetic chemists, computational chemists, pharmacologists, and materials scientists, the full potential of this compound as a versatile chemical entity can be realized.
Compound Data
| Property | Value | Source |
| IUPAC Name | N,1,2-trimethylpiperidin-4-amine | PubChem |
| Molecular Formula | C8H18N2 | PubChem |
| SMILES | CC1CC(CCN1C)NC | PubChem |
| InChI | InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3 | PubChem |
| InChIKey | AHEMOUYHIVTHGC-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 0.8 | PubChem |
| Predicted Collision Cross Section ([M+H]+) | 133.2 Ų | PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
